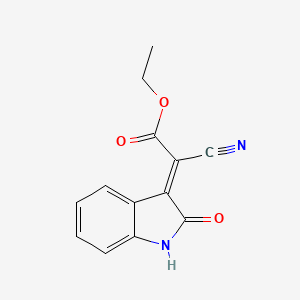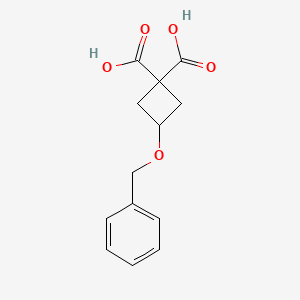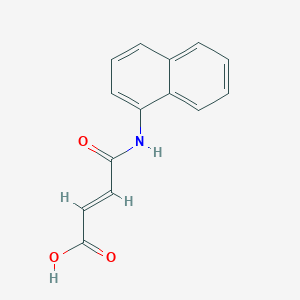
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
4-(1-Naphthylamino)-4-oxobut-2-enoic acid is a compound that is structurally related to a class of aroylacrylic acids. These compounds are characterized by a naphthyl group attached to an amino acid backbone, which in this case is modified to include an oxobut-2-enoic acid moiety. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various applications, including as reagents for spectrophotometric and fluorimetric determinations, and as precursors for antibacterial agents .
Synthesis Analysis
The synthesis of related compounds involves the reaction of naphthoyl-glycine with reagents such as triethyl orthoformate to produce fluorescent analogs like 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone . Similarly, the synthesis of naphthyridine derivatives involves the formation of esters, carbonitriles, and carboxamides from naphthyridine carboxylic acids . These methods suggest that the synthesis of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid could potentially be achieved through analogous reactions involving naphthylamine and oxobut-2-enoic acid precursors.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(1-Naphthylamino)-4-oxobut-2-enoic acid is characterized by the presence of a naphthyl group, which contributes to the compound's fluorescent properties. For instance, the oxazolone derivative synthesized from 1-naphthoyl-glycine exhibits fluorescence that is sensitive to pH, indicating the presence of chromophores within the structure . This suggests that the molecular structure of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid would also likely exhibit fluorescence and pH sensitivity due to the naphthyl group.
Chemical Reactions Analysis
The chemical reactivity of similar aroylacrylic acids has been demonstrated in their ability to form stable adducts with thiol compounds under mild conditions. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with aliphatic thiols to give stable fluorescent thiol adducts, which can be quantified spectrophotometrically and fluorimetrically . This indicates that 4-(1-Naphthylamino)-4-oxobut-2-enoic acid may also react with thiols or other nucleophiles to form stable products that could be useful in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(1-Naphthylamino)-4-oxobut-2-enoic acid include stability in both solid form and aqueous solutions, as well as the presence of isomeric forms. The fluorescence properties, such as emission and excitation wavelengths, are also notable characteristics of these compounds . Additionally, the antibacterial evaluation of naphthyridine derivatives suggests that some structural analogs possess biological activity, which could imply potential pharmacological properties for 4-(1-Naphthylamino)-4-oxobut-2-enoic acid as well .
Wissenschaftliche Forschungsanwendungen
-
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : 1,8-naphthalimide (NI) derivatives have been used as emissive materials in OLEDs . These materials are used in digital display devices including television screens, large flat panel computer displays, surface light sources and also in portable appliances such as personal digital assistants, mobile phones and handheld game consoles .
- Methods of Application : The requirements of light-emitting organic materials pertaining to high stability, lifetime and luminescence quantum yield, combined with the fabrication of devices with high performance efficiency, are highly challenging . Rational molecular design of 1,8-naphthalimide (NI) derivatives can offer quite promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
- Results or Outcomes : These materials emit not only red, orange, green and blue colors, but also function as white emitters, which can really have an impact on reducing the energy consumption .
-
Polyaniline Derivatives
- Summary of Application : Poly(1-naphthylamine) (PNA) has been one of the seldom explored polyaniline (PANI) derivatives in spite of its versatile electrochromic and optoelectronic properties .
- Methods of Application : The synthesis, characterization, and application studies related to poly(1-naphthylamine) as well as its copolymers, blends, and nanocomposites have been carried out .
- Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source .
-
Plant Growth Regulator
- Summary of Application : 1-Naphthaleneacetic acid (NAA) is a synthetic plant hormone in the auxin family and is an ingredient in many commercial horticultural products .
- Methods of Application : It is a rooting agent and used for the vegetative propagation of plants from stem and leaf cuttings. It is also used for plant tissue culture .
- Results or Outcomes : The hormone NAA does not occur naturally, and, like all auxins, is toxic to plants at high concentrations .
-
Precursor of Carnosine
- Summary of Application : β-Alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is attached to the β-carbon . It is a precursor of carnosine .
- Methods of Application : Supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles .
- Results or Outcomes : Increased carnosine concentration can decrease fatigue in athletes, and increase total muscular work done .
-
Metal Chelation
- Summary of Application : Certain compounds, such as NTA, EDDS, IDS, and others, have been identified as promising for metal chelation . These compounds can bind to metal ions, forming a chelate, which can be useful in various industrial and environmental applications .
- Methods of Application : The specific methods of application can vary depending on the specific compound and the type of metal ion being targeted .
- Results or Outcomes : The outcomes can also vary, but the goal is typically to effectively bind the metal ions, which can help in processes such as water treatment, soil remediation, and others .
-
Catalytic Protodeboronation
- Summary of Application : Protodeboronation of pinacol boronic esters has been explored as a method for formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : This involves a catalytic process that utilizes a radical approach . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : This method has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be detailed.
Zukünftige Richtungen
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.
Eigenschaften
IUPAC Name |
(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylamino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



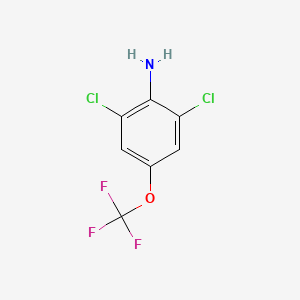







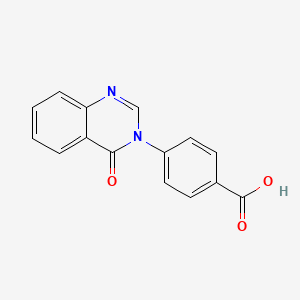
![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)
